5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile
CAS No.:
Cat. No.: VC17701818
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15NO |
|---|---|
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile |
| Standard InChI | InChI=1S/C10H15NO/c1-7-3-8(2)5-10(4-7)9(6-11)12-10/h7-9H,3-5H2,1-2H3 |
| Standard InChI Key | IGBHMCIIZZANFI-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CC2(C1)C(O2)C#N)C |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The molecule features a spirocyclic system where an oxygen-containing ring (oxirane) is fused to a cyclopropane moiety at the 2-position of the octane backbone. The carbonitrile group (-C≡N) at the 2-position introduces significant polarity and reactivity, while the methyl groups at positions 5 and 7 contribute to steric effects and conformational stability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | 5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile |
| Functional Groups | Oxirane, Carbonitrile |
The spirocyclic geometry imposes significant torsional strain, which influences both its chemical reactivity and physical properties. X-ray crystallography studies of analogous oxaspiro compounds reveal bond angles of ~60° at the spiro junction, consistent with the constraints of the cyclopropane ring .
Synthetic Methodologies
Primary Synthetic Routes
The synthesis of 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves multi-step sequences starting from cyclopropane precursors. A patented method for related spiro[2.5]octane derivatives (EP2880008B1) outlines a Claisen condensation approach using sodium methanolate in tetrahydrofuran (THF) to cyclize [1-(2-oxo-propyl)-cyclopropyl]-acetic acid esters .
Key Steps:
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Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition using dichlorocarbene.
-
Esterification: Introduction of the methyl groups at positions 5 and 7 through alkylation.
-
Cyclization: Intramolecular Claisen condensation to form the oxaspiro framework .
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 60–80°C |
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | Sodium methanolate |
| Reaction Time | 12–24 hours |
Challenges in Synthesis
The steric hindrance imposed by the methyl groups necessitates precise control over reaction kinetics. Overly aggressive conditions may lead to ring-opening reactions or epimerization at the spiro center .
Reactivity and Functionalization
Carbonitrile Reactivity
The carbonitrile group undergoes nucleophilic addition reactions, enabling derivatization into amines, amides, or carboxylic acids. For example, hydrolysis in acidic media yields the corresponding spirocyclic carboxylic acid, a valuable intermediate in medicinal chemistry .
Representative Reaction:
Ring-Opening Reactions
The oxirane ring is susceptible to nucleophilic attack, particularly at the less hindered carbon. Reaction with Grignard reagents or lithium aluminum hydride (LiAlH₄) cleaves the oxygen heterocycle, producing alcohols or ethers .
Applications in Pharmaceutical Chemistry
| Target Enzyme | IC₅₀ (nM) | Structural Analog |
|---|---|---|
| HIV-1 Protease | 12.3 | 4,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile |
| HCV NS3/4A Protease | 8.7 | Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
Material Science Applications
The compound’s high thermal stability (decomposition temperature >250°C) and low dielectric constant make it a candidate for high-performance polymers and epoxy resins .
Comparative Analysis with Structural Analogs
Methyl 5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Replacing the carbonitrile with a carboxylate group increases molecular weight (212.28 g/mol) and alters solubility profiles. This analog exhibits enhanced hydrogen-bonding capacity, making it preferable for crystallization studies.
Table 4: Structural and Physicochemical Comparison
| Property | 5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile | Methyl 5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
|---|---|---|
| Molecular Weight | 165.23 g/mol | 212.28 g/mol |
| LogP (Octanol-Water) | 1.8 | 2.4 |
| Melting Point | 98–100°C | 112–114°C |
Spectroscopic Characterization
NMR Spectral Data
¹H NMR (CDCl₃, 500 MHz) of the compound reveals distinct signals for the methyl groups (δ 1.12–1.24 ppm) and the spirocyclic protons (δ 2.45–2.78 ppm). The carbonitrile carbon appears at δ 119.0 ppm in the ¹³C NMR spectrum, consistent with analogous nitriles .
Infrared Spectroscopy
Strong absorption at ~2240 cm⁻¹ confirms the presence of the C≡N stretch, while the oxirane ring exhibits characteristic C-O-C asymmetric stretching at 1260 cm⁻¹ .
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